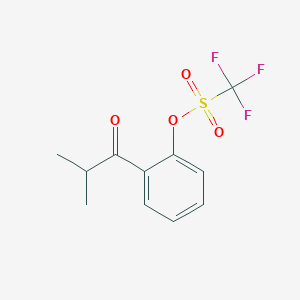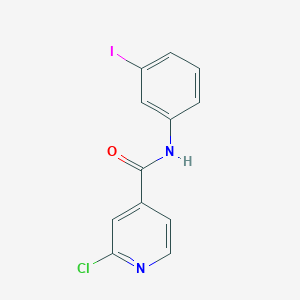
2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C₁₂H₈ClIN₂O and a molecular weight of 358.562 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and an iodophenyl group at the 3-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 3-iodoaniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium carbonate (K₂CO₃) in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate (K₃PO₄).
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the compound.
Reduction Products: Reduced amine derivatives.
Coupling Products: Biaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can lead to changes in cellular functions and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(3-bromophenyl)pyridine-4-carboxamide
- 2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide
- 2-Chloro-N-(3-methylphenyl)pyridine-4-carboxamide
Uniqueness
2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide is unique due to the presence of both chloro and iodo substituents, which confer distinct chemical reactivity and biological activity. The iodo group, in particular, enhances the compound’s ability to participate in coupling reactions and increases its binding affinity to biological targets .
Propiedades
Número CAS |
914397-34-5 |
|---|---|
Fórmula molecular |
C12H8ClIN2O |
Peso molecular |
358.56 g/mol |
Nombre IUPAC |
2-chloro-N-(3-iodophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H8ClIN2O/c13-11-6-8(4-5-15-11)12(17)16-10-3-1-2-9(14)7-10/h1-7H,(H,16,17) |
Clave InChI |
MGVDCIZKQKXNQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)NC(=O)C2=CC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



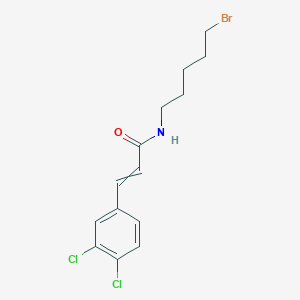
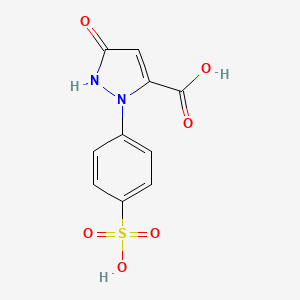
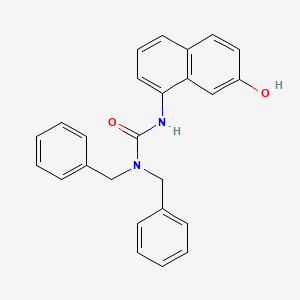

![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)
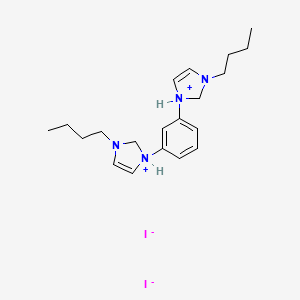
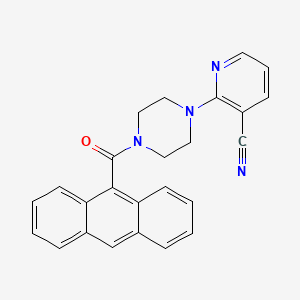


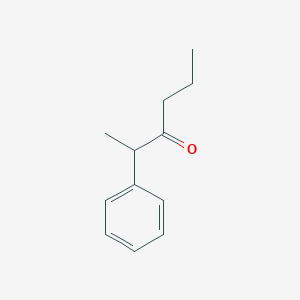
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
